molecular formula C16H13N3O4 B1227460 4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1227460
M. Wt: 311.29 g/mol
InChI Key: PCVVSFGHNIMERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is a C-nitro compound.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound has been involved in chemical synthesis and characterization studies. For instance, Dinh et al. (2015) synthesized an aci-quinone compound similar in structure, highlighting the sensitivity and instability of the aci-quinone structure in various conditions. They fully characterized the compound using spectroscopic methods, demonstrating its existence in anhydrous organic solvents and its transformation in the presence of water or at high temperatures (Dinh, Hien, Mai, & Hoan, 2015).

Tautomeric Behavior and Radical Scavenging Activity

Kaştaş et al. (2017) investigated two Schiff bases, one of which has structural similarities to the compound . They studied the solvent, substituent, and temperature dependence of prototropy, as well as the radical scavenging activities of these compounds. This research indicates potential therapeutic and food industry applications due to their antiradical activity (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).

Synthesis and Properties

Barba et al. (1990) conducted a study on the anodic methoxylation of alkylbiphenyls, leading to the synthesis of cyclohexa-1,4-dienes and cyclohexa-2,5-dienones. Their research sheds light on the electrochemical processes involved in creating compounds with similar structural features (Barba, Chinchilla, & Gómez, 1990).

Application in Synthon Synthesis

Another interesting application was explored by Ram and Goel (1996), who used a similar compound for synthesizing symmetrical and unsymmetrical terphenyls. This indicates the utility of such compounds in creating complex organic molecules (Ram & Goel, 1996).

Palladium-Catalysed Oxidation

Grennberg and Bäckvall (1993) utilized a compound with a similar structure in a palladium-catalysed oxidation process, which points to its potential use in catalysis (Grennberg & Bäckvall, 1993).

Oxidation Studies

Adderley and Hewgill (1968) conducted oxidation studies on related compounds, providing insights into the chemical behavior and transformation of these compounds under oxidative conditions (Adderley & Hewgill, 1968).

properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

4-methoxy-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C16H13N3O4/c1-23-10-6-7-16(20)12(8-10)14-9-13(17-18-14)11-4-2-3-5-15(11)19(21)22/h2-9,20H,1H3,(H,17,18)

InChI Key

PCVVSFGHNIMERT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 2
4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 3
4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
Reactant of Route 5
4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
Reactant of Route 6
4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.